Carpinontriol A
CAS No.:
Cat. No.: VC1665328
Molecular Formula: C19H20O6
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20O6 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
| Standard InChI | InChI=1S/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2/t16-,17+,18+/m0/s1 |
| Standard InChI Key | QJFDNLWGPQQYCU-RCCFBDPRSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H](CC(=O)[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
| SMILES | C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
| Canonical SMILES | C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
Introduction
Chemical Structure and Properties
Structural Formula and Identification
Carpinontriol A is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| PubChem CID | 637439 |
| Chemical Formula | C₁₉H₂₀O₆ |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
| CAS Number | 473451-72-8 |
The compound features a tricyclic structure with five hydroxyl groups at positions 3, 8, 11, 12, and 17, along with a ketone group at position 9 . The absolute stereochemistry at positions 8, 11, and 12 has been determined as 8R, 11R, and 12S, respectively, through comprehensive spectroscopic analyses .
Physical and Chemical Properties
Carpinontriol A exhibits the following physicochemical properties:
| Property | Description |
|---|---|
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate |
| Structure Classification | Cyclic diarylheptanoid |
| Functional Groups | Five hydroxyl groups, one ketone group |
| Stereochemistry | Three chiral centers at C-8 (R), C-11 (R), and C-12 (S) |
The compound's molecular structure includes multiple hydroxyl groups that contribute to its potential antioxidant properties, while its cyclic nature provides conformational rigidity that may influence its biological activities and receptor interactions .
Natural Sources and Isolation
Botanical Sources
Carpinontriol A has been primarily isolated from the stems of Carpinus cordata, a deciduous tree belonging to the Betulaceae family . This family includes several genera known for producing bioactive compounds, including diarylheptanoids. The genus Carpinus is distributed mainly in East Asia, particularly in Japan, Korea, and parts of China, where these trees have been used in traditional medicine practices.
Isolation and Purification Techniques
The isolation of Carpinontriol A typically involves several chromatographic techniques:
-
Initial extraction of plant material (stems) using organic solvents
-
Liquid-liquid partitioning to separate compounds based on polarity
-
Column chromatography (often silica gel or reversed-phase)
-
Further purification using high-performance liquid chromatography (HPLC)
-
Structure elucidation through spectroscopic methods including NMR and mass spectrometry
The original isolation of Carpinontriol A was reported alongside Carpinontriol B from Carpinus cordata, with their structures elucidated primarily through spectroscopic methods .
Structural Elucidation
Spectroscopic Analysis
The structure of Carpinontriol A has been determined through comprehensive spectroscopic analyses:
-
Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR reveals the presence of aromatic protons, hydroxyl groups, and the heptane chain
-
¹³C NMR identifies the carbonyl carbon at position 9 (δ ~215 ppm) and aromatic carbons
-
2D NMR techniques (COSY, HMQC, HMBC) establish connectivity between various functional groups
-
-
Mass Spectrometry:
-
Molecular ion peak confirms the molecular formula C₁₉H₂₀O₆
-
Fragmentation pattern provides insights into the structural arrangement
-
-
Infrared Spectroscopy:
-
Identifies hydroxyl and carbonyl functional groups
-
Stereochemical Configuration
The absolute stereochemistry of Carpinontriol A at positions 8R, 11R, and 12S has been established through a combination of:
-
NOE experiments determining spatial relationships between protons
-
Comparison with related compounds of known stereochemistry
-
Circular dichroism (CD) spectroscopy
The three-dimensional structure plays a crucial role in its biological interactions and potential pharmacological activities .
Comparative Analysis with Related Compounds
Comparison with Carpinontriol B
Carpinontriol A and Carpinontriol B were isolated together from Carpinus cordata . While both share the same molecular formula (C₁₉H₂₀O₆) and molecular weight (344.4 g/mol), they differ in their stereochemical configuration and hydroxylation pattern:
| Characteristic | Carpinontriol A | Carpinontriol B |
|---|---|---|
| Molecular Formula | C₁₉H₂₀O₆ | C₁₉H₂₀O₆ |
| Molecular Weight | 344.4 g/mol | 344.4 g/mol |
| Stereochemistry | 8R, 11R, 12S | 10R, 11S, 12S |
| CAS Number | 473451-72-8 | 473451-73-9 |
| Hydroxylation Pattern | 3,8,11,12,17-pentahydroxy | 3,10,11,12,17-pentahydroxy |
Carpinontriol B has demonstrated antimicrobial activity against both Gram-positive bacteria (Bacillus cereus and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . It has also shown anti-inflammatory properties by inhibiting nitric oxide production and reducing interleukin-6 in RAW 264.7 cells in a dose-dependent manner .
Structural Relationship to Other Diarylheptanoids
Carpinontriol A belongs to a larger family of cyclic diarylheptanoids found in various plant sources:
-
Giffonins (from Corylus avellana)
-
Alnusones (from Alnus species)
-
Casuarinondiol (co-isolated with Carpinontriol A from Carpinus cordata)
These compounds share the basic diarylheptanoid skeleton but differ in their hydroxylation patterns, carbonyl positions, and stereochemistry, which influence their respective biological activities .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Several analytical methods have been employed for the detection and quantification of diarylheptanoids like Carpinontriol A:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with diode array detection (DAD) or ultraviolet (UV) detection
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Provides improved resolution and shorter analysis times
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both separation and structural information
A validated UHPLC-DAD method has been used for the determination of diarylheptanoid concentrations in related studies .
Spectroscopic Methods
In addition to chromatographic techniques, various spectroscopic methods are utilized for the identification and structural elucidation of Carpinontriol A:
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information
-
Mass Spectrometry: Especially Orbitrap MS, which offers high-resolution mass analysis
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for preliminary identification
Future Research Directions
Synthetic Approaches
The development of synthetic routes to Carpinontriol A could facilitate:
-
Production of larger quantities for comprehensive biological testing
-
Creation of structural analogs with enhanced pharmacological properties
-
Isotopic labeling for mechanistic studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume